Increased Lipophilicity (XLogP3) versus 3-Hydroxy Analog
The target compound exhibits a computed XLogP3 value of 0.1, which is 0.2 log units higher than the -0.1 observed for its closest analog, (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypyrrolidin-1-yl)methanone (CAS 1694782-42-7) [1][2]. This difference indicates that 1694394-78-9 is measurably more lipophilic due to the presence of the hydroxymethyl group replacing the hydroxyl group.
| Evidence Dimension | XLogP3 (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | 3-hydroxy analog (CAS 1694782-42-7): XLogP3 = -0.1 |
| Quantified Difference | +0.2 log units (increased lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
The 0.2 log unit increase in XLogP3 represents a significant shift in lipophilic character that can improve membrane permeability in cell-based assays and alter off-target binding profiles when the compound is used as a synthetic intermediate for bioactive molecule construction.
- [1] PubChem Compound Summary. (1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone (CAS 1694394-78-9). PubChem CID 121200672. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1694394-78-9 View Source
- [2] PubChem Compound Summary. (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypyrrolidin-1-yl)methanone (CAS 1694782-42-7). PubChem CID 121200670. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1694782-42-7 View Source
